![molecular formula C6H6N4S B11762870 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine
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Overview
Description
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine typically involves the cyclization of 1,2,4-triazine derivatives with appropriate aldehydes or acetal compounds. One common method includes the condensation of monocyclic 1,2,4-triazine with bromo aldehyde, followed by cyclization to form the protected C-nucleoside. The methylsulfanyl group is introduced through substitution reactions involving methylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the fused ring system and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted imidazo[2,1-f][1,2,4]triazine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine exhibit significant anticancer properties. For instance, a study demonstrated that certain synthesized analogues showed enhanced potency as inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. These compounds were found to induce cell death in various human tumor cell lines more effectively than existing treatments like roscovitine .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it targets adenosine deaminase and AMP deaminase. Inhibition of these enzymes can lead to increased levels of adenosine in biological systems, potentially modulating immune responses and influencing cellular metabolism .
Antiviral and Antifungal Properties
In addition to its anticancer potential, this compound has shown promise in antiviral and antifungal research. Studies have reported its effectiveness against various viral strains and fungal infections, making it a candidate for further pharmaceutical development .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of this compound. These studies help identify the most effective modifications to enhance potency and selectivity against specific targets .
Material Science Applications
Beyond its biological applications, this compound is also being explored in material science for developing new materials with unique electronic or optical properties. Its heterocyclic nature allows for versatile modifications that can lead to advancements in organic electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of adenosine deaminase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to increased levels of adenosine, which has various physiological effects . The compound’s ability to interfere with nucleic acid synthesis and repair mechanisms also contributes to its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocycle with similar biological activities.
Triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer properties.
Pyrrolo[2,1-f][1,2,4]triazine: The parent moiety of antiviral drug remdesivir.
Uniqueness
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential as a versatile building block for drug development make it a valuable compound in medicinal chemistry .
Biological Activity
4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a cyclin-dependent kinase (CDK) inhibitor. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. For instance, a notable method includes the nucleophilic substitution of 6-amino-3,5-bis(methylsulfanyl)-1,2,4-triazine to form the desired imidazo derivative. The introduction of the methylsulfanyl group is crucial as it enhances the compound's reactivity and biological properties .
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. The compound's effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Colo205 | 4.0 | Induces apoptosis via CDK inhibition |
Derivative A | MCF-7 (breast cancer) | 5.5 | Cell cycle arrest |
Derivative B | A549 (lung cancer) | 3.8 | Apoptotic pathway activation |
Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving CDK inhibition and disruption of cell cycle progression. For instance, one study noted that a specific derivative exhibited an IC50 value of 4 µM against the Colo205 cell line while promoting apoptosis in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-f][1,2,4]triazines is heavily influenced by their structural modifications. The presence of electron-donating or withdrawing groups can significantly alter their potency and selectivity as CDK inhibitors. For example:
- Electron-withdrawing groups enhance binding affinity to the ATP-binding site of CDKs.
- Alkyl substitutions can impact solubility and bioavailability.
A study highlighted that derivatives with a methylsulfanyl group showed improved inhibitory activities against CDK2 compared to their unsubstituted counterparts .
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Case Study 1: A clinical trial involving a derivative demonstrated significant tumor regression in patients with advanced solid tumors. The compound was well-tolerated with manageable side effects.
- Case Study 2: In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to increased levels of pro-apoptotic markers and reduced cell viability after 24 hours of exposure.
Properties
Molecular Formula |
C6H6N4S |
---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
4-methylsulfanylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-5-7-2-3-10(5)9-4-8-6/h2-4H,1H3 |
InChI Key |
AZDRRFIXRWJRHN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NN2C1=NC=C2 |
Origin of Product |
United States |
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